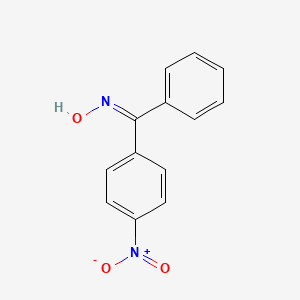

Benzophenone, 4-nitro-, oxime

Vue d'ensemble

Description

Benzophenone, 4-nitro-, oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH This compound is derived from benzophenone, which is a widely used organic compound in various chemical reactions and industrial applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzophenone, 4-nitro-, oxime typically involves the reaction of 4-nitrobenzophenone with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds as follows:

- Dissolve 4-nitrobenzophenone in an appropriate solvent such as ethanol.

- Add hydroxylamine hydrochloride and a base such as sodium acetate.

- Heat the mixture under reflux conditions for several hours.

- Cool the reaction mixture and filter the precipitated product.

- Recrystallize the product from a suitable solvent to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Benzophenone, 4-nitro-, oxime undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The oxime group can participate in substitution reactions, particularly in the presence of strong acids or bases.

Rearrangement: The compound can undergo the Beckmann rearrangement to form amides under acidic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Rearrangement: Acidic conditions using sulfuric acid or polyphosphoric acid.

Major Products Formed:

Reduction: 4-amino-benzophenone.

Substitution: Various substituted benzophenone derivatives.

Rearrangement: Corresponding amides.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

Benzophenone, 4-nitro-, oxime serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple functional group transformations, making it valuable in the preparation of complex molecules. The compound can undergo reactions such as reduction, substitution, and rearrangement to yield different derivatives.

| Reaction Type | Reagents | Products |

|---|---|---|

| Reduction | Hydrogen gas with palladium catalyst | 4-amino-benzophenone |

| Substitution | Strong acids or bases | Various substituted benzophenones |

| Rearrangement | Acidic conditions | Corresponding amides |

Biological Applications

Potential Biological Activities

Research has indicated that this compound exhibits potential biological activities. Studies have focused on its antimicrobial and anticancer properties. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

- Antimicrobial Activity : Investigations into the compound's ability to inhibit bacterial growth have shown promising results.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways.

Medicinal Chemistry

Drug Development

this compound is being investigated for its potential use as a pharmacophore in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

- Case Study : A recent study explored the modification of Benzophenone derivatives for enhanced anticancer activity. The findings indicated that specific substitutions on the benzophenone core significantly improved efficacy against cancer cell lines.

Industrial Applications

Dyes and Pigments Production

The compound is utilized in the production of dyes and pigments due to its ability to absorb UV light. This property is particularly valuable in applications requiring UV protection.

- Coatings and Adhesives : this compound acts as a crosslinking agent in coatings and adhesives, enhancing their durability and performance.

| Industry Application | Functionality |

|---|---|

| Dyes and Pigments | UV light absorption |

| Coatings | Crosslinking agent for improved durability |

Mécanisme D'action

The mechanism of action of Benzophenone, 4-nitro-, oxime involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxime group can participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can result in the modulation of biological pathways and exert various effects.

Comparaison Avec Des Composés Similaires

Benzophenone oxime: Lacks the nitro group, resulting in different chemical properties and reactivity.

4-nitrobenzophenone: Lacks the oxime group, leading to different applications and reactivity.

Benzophenone, 4-amino-, oxime: Contains an amino group instead of a nitro group, resulting in different biological activities.

Uniqueness: Benzophenone, 4-nitro-, oxime is unique due to the presence of both the nitro and oxime groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research and industry.

Activité Biologique

Benzophenone, 4-nitro-, oxime (CAS No. 38032-13-2) is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article delves into its biological activity, examining its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both a nitro group and an oxime functional group. Its molecular formula is , which contributes to its diverse reactivity and biological interactions. The nitro group can undergo reduction to form reactive intermediates that may interact with various cellular components, while the oxime group can participate in nucleophilic addition reactions, leading to the formation of various adducts.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens. This activity is likely due to its ability to disrupt cellular processes in microorganisms.

- Anticancer Properties : Research has suggested that this compound may possess anticancer effects by modulating cellular pathways involved in cancer progression. It may inhibit specific enzymes or interfere with DNA replication processes.

- Herbicidal Activity : A series of benzophenone oxime derivatives have been synthesized and evaluated for their herbicidal properties. These compounds demonstrated significant inhibitory effects on the root growth of various plant species at concentrations as low as 20 ppm . The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance herbicidal efficacy.

Case Studies

- Antimicrobial and Anticancer Studies : In a study evaluating the antimicrobial activity of various benzophenone derivatives, this compound was found to effectively inhibit the growth of several bacterial strains. Additionally, in vitro assays suggested potential cytotoxic effects against cancer cell lines, indicating its promise as a lead compound for drug development.

- Herbicidal Evaluation : A novel series of benzophenone oxime ether derivatives were synthesized and tested for herbicidal activity against multiple plant species such as Oryza sativa and Brassica chinensis. The results highlighted that certain derivatives exhibited significant root growth inhibition, suggesting their potential use in agricultural applications .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Benzophenone | Basic diaryl ketone structure | Lacks functional groups that confer biological activity |

| Benzophenone oxime | Contains only the oxime functional group | Limited reactivity compared to nitro-containing analogs |

| Benzophenone, 4-amino-, oxime | Contains an amino group instead of a nitro group | Different biological activities due to amine presence |

| This compound | Contains both nitro and oxime groups | Exhibits distinct chemical properties and potential applications |

Propriétés

IUPAC Name |

(NZ)-N-[(4-nitrophenyl)-phenylmethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-14-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)15(17)18/h1-9,16H/b14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOLJFCCYQZFBQ-YPKPFQOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38032-13-2 | |

| Record name | Benzophenone, 4-nitro-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038032132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.